4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide

Descripción

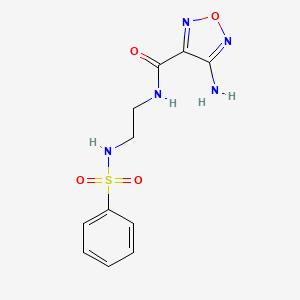

4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at the 4-position and a carboxamide moiety linked to a phenylsulfonamidoethyl side chain. This structure combines the electronic properties of the oxadiazole ring with the sulfonamide group’s hydrogen-bonding and solubility-modulating capabilities, making it a candidate for pharmaceutical and agrochemical applications.

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4S/c12-10-9(15-20-16-10)11(17)13-6-7-14-21(18,19)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H2,12,16)(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFYWZXVJVWMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Introduction of the sulfonamide group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride in the presence of a base.

Attachment of the aminoethyl group: This can be done through nucleophilic substitution reactions where the oxadiazole-sulfonamide intermediate reacts with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and bases are commonly used.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted oxadiazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 311.32 g/mol. Its structure features an oxadiazole ring, which is known for its role in various biological activities. The presence of the phenylsulfonamido group enhances its pharmacological properties.

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:

- Antioxidant Properties : Oxadiazole compounds are recognized for their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that derivatives can significantly inhibit oxidative damage in cellular systems .

- Anticancer Activity : Several studies have demonstrated that oxadiazoles possess anticancer properties. For example, 4-amino derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. In particular, the compound has been noted for its effectiveness against pancreatic cancer cells .

- Enzyme Inhibition : The compound has shown promising results as an enzyme inhibitor. It affects enzymes such as cholinesterases and glucosidases, which are crucial in metabolic processes. This inhibition can lead to therapeutic applications in conditions like diabetes .

Anticancer Research

A notable study highlighted the compound's strong anticancer activity against pancreatic cancer cell lines (PANC-1). The mechanism involved apoptotic signaling pathways, indicating potential use in cancer therapy .

Antioxidant Applications

The antioxidant capacity was assessed using various assays (e.g., CUPRAC assay), revealing that the compound effectively reduces oxidative stress markers . This property suggests potential applications in preventing oxidative damage in diseases such as Alzheimer's and cardiovascular disorders.

Enzyme Inhibitors

The inhibition of glucosidase by this compound points towards its potential use in managing diabetes by regulating blood sugar levels . Additionally, enzyme inhibition studies have indicated that it may serve as a therapeutic agent for conditions involving cholinergic dysfunction.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the oxadiazole ring can interact with various biological pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide, highlighting differences in substituents and molecular properties:

Key Differences and Implications

This may improve aqueous solubility and metabolic stability .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 2-(phenylsulfonamido)ethylamine, analogous to methods in (NaHCO₃-mediated coupling in ethanol/water) . Comparatively, the hydroxyethyl analog (CAS 292869-91-1) is synthesized via simpler alkylation, but its lack of sulfonamide limits functional diversity .

Biological Activity Trends :

- While direct activity data for the target compound is absent, phenylsulfonamide derivatives are frequently associated with kinase inhibition (e.g., VEGFR, EGFR) due to sulfonamide’s ability to anchor to ATP-binding pockets .

- The propargylamine-linked analog () may exhibit click chemistry compatibility for targeted drug delivery, though its smaller size (285.31 g/mol) could reduce binding specificity compared to the bulkier target compound .

Stability and Commercial Viability

- notes discontinuation of analogs like 4-Amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide, likely due to synthesis complexity or instability in formulation .

- The hydroxyethyl analog (CAS 292869-91-1) remains available, suggesting better stability, but its simpler structure may limit therapeutic scope .

Actividad Biológica

4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O4S

- Molecular Weight : 310.33 g/mol

- CAS Number : 296799-91-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways. For instance, they can inhibit the Akt signaling pathway, which is crucial for cell proliferation and survival.

- Tumor Growth Inhibition : Research indicates that compounds with the oxadiazole structure can suppress tumor growth in xenograft models, particularly in human breast carcinoma.

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Antitumor Activity : The compound exhibits significant antitumor effects in vitro and in vivo. In animal models, it has demonstrated the ability to reduce tumor size and proliferation rates.

- Anti-inflammatory Properties : Compounds similar to this oxadiazole derivative have been noted for their anti-inflammatory effects. They may modulate inflammatory pathways and reduce edema in various models .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of related oxadiazole compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide, and what are the critical reaction conditions?

- Methodology : A common approach involves coupling 4-amino-1,2,5-oxadiazole-3-carboximidoyl chloride derivatives with sulfonamide-containing amines. For example, in a synthesis of a related oxadiazole-carboxamide, a NaHCO₃-buffered ethanol solution at 60°C facilitated nucleophilic substitution, with reaction progress monitored by TLC . Ethyl acetate extraction and acid-base workup are standard for isolation. Key parameters include pH control (to avoid decomposition of the oxadiazole ring) and stoichiometric ratios to minimize byproducts.

Q. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?

- Methodology : Multiwfn enables wavefunction analysis to predict electrostatic potential surfaces (EPS), electron localization function (ELF), and bond orders. For example, EPS maps can identify nucleophilic/electrophilic sites on the oxadiazole and sulfonamide moieties, guiding derivatization strategies. Input files for Multiwfn require optimized geometries from DFT software (e.g., Gaussian) at the B3LYP/6-31G(d) level .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodology : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For NMR, DMSO-d₆ is a suitable solvent due to the compound’s polarity. In related sulfonamide-oxadiazole hybrids, characteristic signals include:

- ¹H NMR : ~8.3 ppm (NH of oxadiazole), ~7.5–7.8 ppm (aromatic protons from phenylsulfonamido).

- ¹³C NMR : ~160–165 ppm (oxadiazole C=O), ~125–140 ppm (aromatic carbons).

Purity can be assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How does the compound’s sulfonamidoethyl group influence its biological activity, and what structure-activity relationship (SAR) studies support this?

- Methodology : The sulfonamidoethyl group enhances solubility and target binding via hydrogen bonding. In γ-secretase inhibitors like Avagacestat (a structural analog), the sulfonamide moiety interacts with catalytic aspartate residues. SAR studies can involve synthesizing analogs with modified sulfonamide substituents (e.g., fluorinated or chlorinated phenyl groups) and testing inhibitory potency in enzymatic assays (IC₅₀ measurements) .

Q. What experimental strategies address contradictions in reported synthetic yields for this compound?

- Methodology : Yield discrepancies may arise from competing side reactions (e.g., oxadiazole ring hydrolysis under acidic conditions). Systematic optimization includes:

- Temperature control : Lowering reaction temperature (e.g., 50°C vs. 60°C) to reduce decomposition.

- Protecting groups : Temporarily protecting the amino group on the oxadiazole with Boc to prevent undesired coupling.

- Catalyst screening : Using DMAP or HOBt to improve coupling efficiency .

Q. How can the compound’s stability under physiological conditions be evaluated, and what degradation pathways are observed?

- Methodology : Stability studies involve incubating the compound in simulated biological media (e.g., PBS at pH 7.4, 37°C) and analyzing degradation products via LC-MS. Oxadiazole rings are prone to hydrolytic cleavage; for example, acidic conditions may lead to ring opening, forming a carboxylic acid derivative. Accelerated stability testing (40°C/75% RH) over 4 weeks can predict shelf-life .

Q. What computational and experimental approaches resolve electronic structure contradictions between DFT calculations and spectroscopic data?

- Methodology : Discrepancies in predicted vs. observed NMR shifts may arise from solvent effects or conformational flexibility. Hybrid QM/MM simulations (e.g., using ORCA or Gaussian) incorporating explicit solvent molecules improve accuracy. Experimental validation via NOESY can identify dominant conformers in solution .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates.

- Characterization : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH groups).

- Computational : Always benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.